Methyl 5-oxooctadecanoate
Overview
Description
Methyl 5-oxooctadecanoate is an ester . It is used for research and development purposes . It is not intended for medicinal or household use .
Molecular Structure Analysis
The molecular formula of this compound is C19H36O3 . It has a molecular weight of 312.49 .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point range of 58-60 °C . The density is 0.911g/cm3 . The boiling point is 404.6ºC at 760 mmHg .Scientific Research Applications
Synthesis and Characterization Methyl 5-oxooctadecanoate and related compounds have been extensively studied for their synthesis and characterization. For instance, Tulloch (2006) synthesized specifically dideuterated octadecanoates and oxooctadecanoates, including several oxo esters, through methods involving exchange with deuterium oxide and reduction with sodium cyanoborohydride (Tulloch, 2006). Ahmad et al. (1986) explored the synthesis of oxathiolanes from oxo fatty acids, providing insights into chemical reactions and spectral properties of these compounds (Ahmad, Khan, Nasirullah, & Osman, 1986).
Chemical Reactions and Derivatization The compound and its derivatives have been used in various chemical reactions. For example, Doll, Bantchev, & Murray (2013) transformed methyl oleate into long-chain keto and diketo derivatives via an epoxide route, including the formation of methyl 9(10)-oxooctadecanoate (Doll, Bantchev, & Murray, 2013). In another study, Tulloch (1977) investigated deuterium isotope effects in spectra of methyl octadecanoate and isomeric oxooctadecanoates, contributing to the understanding of chemical shift assignments in these compounds (Tulloch, 1977).
Biological Studies and Applications Verma & Gupta (1988) identified compounds isolated from Tridax procumbens, including methyl 14-oxooctadecanoate, highlighting the presence of such compounds in natural sources and their potential biological significance (Verma & Gupta, 1988). Additionally, Afri et al. (2014) utilized n-oxooctadecanoic acids and corresponding esters in studies of molecular interaction with liposomal bilayers, demonstrating the application of these compounds in lipid chemistry (Afri et al., 2014).
- mitz (2016) used whole-genome bisulfite sequencing to study DNA methylation, demonstrating the analytical applications of chemical compounds in genomic research (Griffin, Niederhuth, & Schmitz, 2016). Similarly, Ahmed et al. (1984) detailed the oxymercuration-demercuration of hydroxy acetylenic acids, including derivatives of oxooctadecanoate, emphasizing its role in organic synthesis (Ahmed, Ahmad, Ahmad, & Osman, 1984).
Chemical Conversion and Modification The conversion of this compound into various chemical forms has been a topic of interest. For example, Tahiliani et al. (2009) explored the conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA, highlighting the biochemical transformations involving similar compounds (Tahiliani et al., 2009).
Heterocyclic Compound Synthesis The synthesis of heterocyclic compounds from this compound derivatives also garners attention. Ahmad et al. (1984) discussed the synthesis and characterization of 1,3-dioxolanes from oxo fatty acid esters, an important aspect of organic chemistry involving these compounds (Ahmad, Ahmad, & Osman, 1984).
Safety and Hazards
In case of inhalation, the person should be moved into fresh air. If not breathing, artificial respiration should be given . In case of skin contact, the skin should be washed off with soap and plenty of water . In case of eye contact, eyes should be flushed with water as a precaution . If swallowed, nothing should be given by mouth to an unconscious person . The mouth should be rinsed with water .
Mechanism of Action
Target of Action
Methyl 5-oxooctadecanoate is a complex organic compound with the molecular formula CH3(CH2)12CO(CH2)3CO2CH3
. .
Mode of Action
It’s known that it’s an ester , which suggests it may undergo hydrolysis in biological systems to produce corresponding carboxylic acids and alcohols. These products could potentially interact with various biological targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As an ester, it’s likely to be lipophilic, which could influence its absorption and distribution within the body. Its metabolism would likely involve esterase enzymes, which could hydrolyze the ester bond to produce corresponding carboxylic acids and alcohols .
Properties
IUPAC Name |
methyl 5-oxooctadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-15-18(20)16-14-17-19(21)22-2/h3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRPGVKJUHZXTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392910 | |
Record name | Methyl 5-oxooctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2380-20-3 | |
Record name | Methyl 5-oxooctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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